1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)-
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Overview
Description
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- is a heterocyclic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure, which includes a benzimidazole core, is similar to nucleotides found in the human body, making it a significant focus for medicinal chemistry research .
Preparation Methods
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . Another approach involves the use of carboxylic acids in a one-pot synthesis promoted by HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) . These methods yield high efficiency and purity, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium metabisulphite, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- involves its interaction with molecular targets and pathways in the body. The benzimidazole core can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, benzimidazole derivatives have been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: This compound has similar therapeutic applications but differs in its substitution pattern.
1H-Benzimidazole-5-carboxylic acid: Known for its anticancer properties, this compound also has a different substitution pattern.
1H-Benzimidazole-6-carboxylic acid: This derivative is used in the synthesis of coordination polymers with lanthanides.
The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
560086-19-3 |
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Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
1-methyl-2-(2-nitrophenyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c1-17-12-8-4-6-10(15(19)20)13(12)16-14(17)9-5-2-3-7-11(9)18(21)22/h2-8H,1H3,(H,19,20) |
InChI Key |
PZTNLGKMAYZNHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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